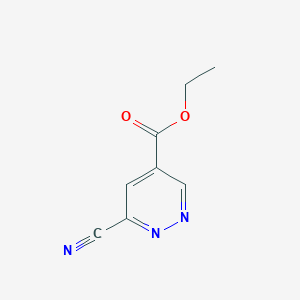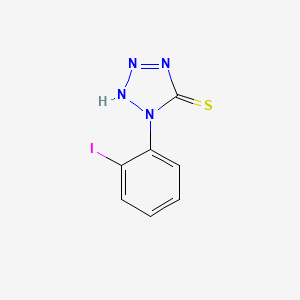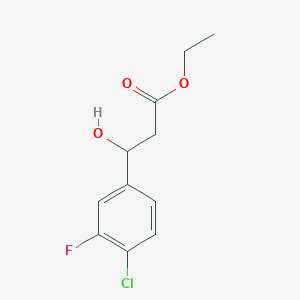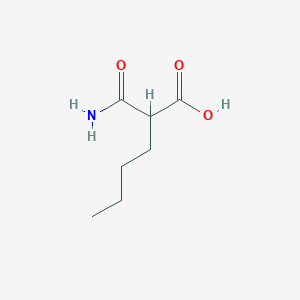
2-Carbamoylhexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Carbamoylhexanoic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) and an amide group (-CONH2) attached to a hexane backbone
准备方法
Synthetic Routes and Reaction Conditions: 2-Carbamoylhexanoic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles. For instance, hexanenitrile can be hydrolyzed under acidic or basic conditions to yield this compound . Another method involves the carboxylation of Grignard reagents. In this process, a Grignard reagent derived from hexyl bromide reacts with carbon dioxide to form the corresponding carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of nitriles or the use of Grignard reagents. These methods are favored due to their efficiency and scalability .
化学反应分析
Types of Reactions: 2-Carbamoylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into primary alcohols.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic acyl substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields primary alcohols.
Substitution: Forms various substituted carboxylic acid derivatives.
科学研究应用
2-Carbamoylhexanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of polymers, coatings, and adhesives due to its chemical properties.
作用机制
The mechanism of action of 2-carbamoylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxyl and amide groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
Hexanoic acid: Lacks the amide group, making it less versatile in certain reactions.
2-Aminocaproic acid: Contains an amino group instead of an amide group, leading to different chemical properties and applications
Uniqueness: 2-Carbamoylhexanoic acid is unique due to the presence of both carboxyl and amide groups, which confer distinct reactivity and versatility in chemical synthesis and applications .
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
2-carbamoylhexanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-2-3-4-5(6(8)9)7(10)11/h5H,2-4H2,1H3,(H2,8,9)(H,10,11) |
InChI 键 |
USQLFLIKXFHSBZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,4]Triazolo[4,3-h][1,7]naphthyridine](/img/structure/B13670992.png)
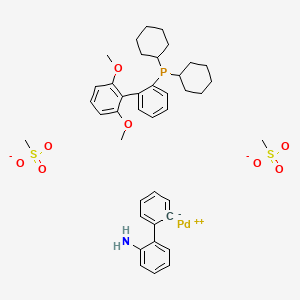
![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13671000.png)
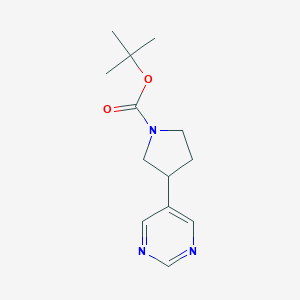
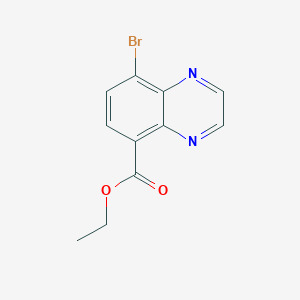
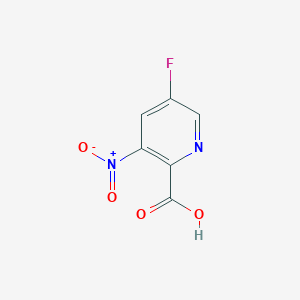
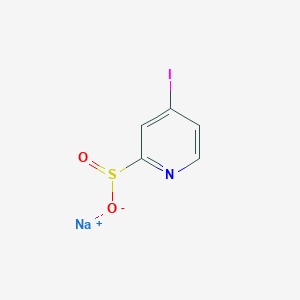
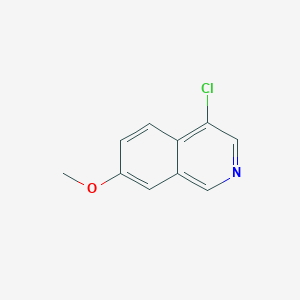
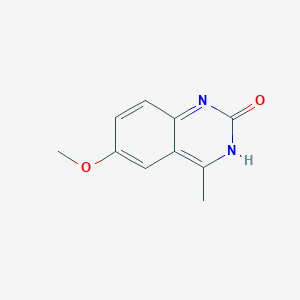
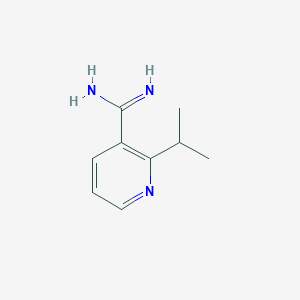
![5-Methylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B13671067.png)
